Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrole Ring: This step involves the reaction of a suitable precursor with reagents such as acetic acid and ammonium acetate under reflux conditions to form the pyrrole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Functional Group Modifications: The allyloxy, methoxy, butoxy, and other functional groups are introduced through various substitution reactions using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the allyloxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may interact with various biological targets, making it a potential candidate for drug discovery and development. Its interactions with enzymes, receptors, and other biomolecules can be studied to understand its biological activity.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure may impart desirable characteristics to these products.
Mechanism of Action
The mechanism of action of Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer unique interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C33H34N2O8S |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C33H34N2O8S/c1-6-9-18-41-23-13-10-21(11-14-23)28(36)26-27(22-12-15-24(42-16-7-2)25(19-22)40-5)35(31(38)29(26)37)33-34-20(4)30(44-33)32(39)43-17-8-3/h7-8,10-15,19,27,36H,2-3,6,9,16-18H2,1,4-5H3/b28-26- |
InChI Key |
TXBPFOBFPCPFCW-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)O |
Origin of Product |
United States |
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